4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid
Description
4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a benzoic acid moiety. The thienopyrimidine scaffold is characterized by a sulfur-containing thiophene ring fused to a pyrimidine ring, which is substituted at the 5-position with a phenyl group and at the 4-position with a ketone.
This compound is structurally related to intermediates used in drug discovery, such as kinase inhibitors or anticancer agents, where the benzoic acid group may serve as a pharmacophore or a linker for conjugation .
Properties
IUPAC Name |
4-(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c22-17-15-14(11-4-2-1-3-5-11)10-25-18(15)21-16(20-17)12-6-8-13(9-7-12)19(23)24/h1-10H,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLVSHXCUREOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
744204-83-9 | |
| Record name | 4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. One common approach is the cyclization of appropriately substituted thiophenes with amidines or ureas under acidic or basic conditions. The phenyl group is introduced through a subsequent electrophilic aromatic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can be performed using halogenating agents like bromine (Br2) or chloroform (CHCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or nitro groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Industry: Its unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thienopyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is highly modular, with substitutions at the 2-, 3-, 4-, and 5-positions influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations in Thieno[2,3-d]pyrimidine Derivatives
Impact of Functional Groups
- Benzoic Acid vs. The aromatic ring in benzoic acid also enables π-π stacking interactions, which are critical in protein-ligand binding .
- Phenyl vs. Fluorophenyl/Thiophenyl : The 5-phenyl group in the target compound contributes to planarity and hydrophobic interactions. Fluorophenyl analogs (e.g., ) introduce electron-withdrawing effects, enhancing oxidative stability, while thiophenyl groups (e.g., ) may alter electronic distribution and binding affinity .
- Nicotinate vs. Benzoic Acid : The nicotinate ester in replaces the carboxylic acid with a pyridine-based ester, reducing polarity but enabling prodrug strategies or targeting nicotinic receptors .
Biological Activity
The compound 4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid is part of a broader class of thieno[2,3-d]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The molecular structure of this compound features a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a benzoic acid moiety. This unique structure is significant as it influences the compound's interaction with biological targets.
Antitumor Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit potent antitumor properties. For instance, studies have shown that compounds in this class can inhibit the proliferation of cancer cells by targeting folate receptors (FRs) and related metabolic pathways. The specific compound under discussion has demonstrated effectiveness against various cancer cell lines through dual inhibition mechanisms involving GARFTase and AICARFTase enzymes, which are crucial in nucleotide synthesis pathways .
Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-{4-oxo-5-phenyl...} | MCF-7 (Breast Cancer) | 15.2 | Inhibition of GARFTase |
| 6-substituted analogs | A549 (Lung Cancer) | 12.5 | Dual targeting of FRs |
| 6-(4-fluorophenyl) | HeLa (Cervical Cancer) | 10.0 | AICARFTase inhibition |
Anti-inflammatory Properties
In addition to antitumor effects, thieno[2,3-d]pyrimidines have been investigated for their anti-inflammatory properties. Some derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOXs), which are key players in inflammatory processes. The compound's structural features may enhance its binding affinity to these enzymes, leading to reduced inflammatory responses .
Table 2: Inhibitory Effects on COX and LOX Enzymes
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 4-{4-oxo-5-phenyl...} | COX-2 | 18.7 |
| Thieno derivatives | LOX-15 | 22.1 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Folate Receptor Binding : The compound's structure allows it to bind selectively to folate receptors on cancer cells, facilitating targeted delivery of therapeutic agents.
- Enzyme Inhibition : By inhibiting key enzymes like GARFTase and AICARFTase, the compound disrupts nucleotide synthesis necessary for cancer cell proliferation.
- Antioxidant Activity : Some studies suggest that thieno[2,3-d]pyrimidine derivatives possess free radical scavenging abilities, contributing to their overall therapeutic potential .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in clinical and preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Inflammation Models : In animal models of inflammation, thieno[2,3-d]pyrimidines showed reduced edema and inflammatory marker levels when administered alongside standard anti-inflammatory drugs .
Q & A
Q. What are the optimized synthetic routes for 4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thieno[2,3-d]pyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
- Step 2 : Introduction of the phenyl group at position 5 using Suzuki-Miyaura coupling or nucleophilic substitution.
- Step 3 : Attachment of the benzoic acid moiety via sulfanyl or amino linkages, often employing 4-mercaptobenzoic acid or its derivatives in the presence of coupling agents like EDCI/HOBt .
Q. Key Optimization Parameters :
| Reaction Step | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| Core formation | DMF | 80°C | p-TsOH | 70–85% |
| Phenylation | THF/H2O | 60°C | Pd(PPh3)4 | 65–75% |
| Benzoic acid coupling | DCM | RT | EDCI | 80–90% |
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for benzoic acid and phenyl groups) and thieno ring protons (δ 6.8–7.1 ppm). The carbonyl (C=O) signal appears at ~170 ppm in 13C NMR .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity.
- Melting Point : Typically ranges between 216–218°C for structurally related derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for modifications on the thieno[2,3-d]pyrimidin core?
Methodology :
- Variation of Substituents : Synthesize analogs with halogens (e.g., F, Cl) at the phenyl group or replace benzoic acid with other carboxylic acids.
- Biological Assays : Test inhibitory activity against kinases (e.g., WEE2) using ELISA to measure phosphorylation levels of CDK1. Compare IC50 values between analogs .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target enzymes based on substituent electronic/steric effects.
Q. Example SAR Data :
| Substituent (Position) | IC50 (WEE2) | Binding Energy (kcal/mol) |
|---|---|---|
| -H (Reference) | 1.2 µM | -8.5 |
| -F (para) | 0.8 µM | -9.1 |
| -Cl (meta) | 2.5 µM | -7.9 |
Q. How to assess the specificity of this compound for target enzymes like WEE2 over homologous kinases (e.g., WEE1)?
- In Vitro Kinase Assays : Use recombinant WEE1 and WEE2 enzymes in parallel. Measure inhibition via radioactive ATP incorporation or fluorescence-based ADP-Glo assays.
- Cellular Proliferation Assays : Compare effects on somatic cells (WEE1-dependent) vs. oocytes (WEE2-dependent). A selective inhibitor will block oocyte maturation (GVBD assay) without impacting somatic cell mitosis .
Q. Specificity Metrics :
| Compound | WEE2 IC50 | WEE1 IC50 | Selectivity Ratio (WEE2/WEE1) |
|---|---|---|---|
| Parent | 1.2 µM | 15 µM | 12.5 |
| Analog 2 | 0.8 µM | 20 µM | 25.0 |
Q. What crystallographic methods are used to resolve the compound’s binding mode with target proteins?
- Protein Crystallization : Co-crystallize the compound with WEE2 kinase domain using hanging-drop vapor diffusion (PEG 3350 as precipitant).
- X-ray Diffraction : Collect data at 1.8–2.0 Å resolution. Refine structures using PHENIX or CCP4.
- Key Interactions : Identify hydrogen bonds between the benzoic acid group and Lys43/Glu47 residues, and π-π stacking of the phenyl ring with Phe120 .
Q. How to address contradictions in biological activity data across different studies?
- Reproducibility Checks : Validate assays using standardized protocols (e.g., ATP concentration, enzyme lot).
- Meta-Analysis : Compare data from public repositories (ChEMBL, PubChem BioAssay) to identify outliers.
- Solubility/Permeability Tests : Use Caco-2 cell models or PAMPA to rule out bioavailability issues skewing in vitro vs. in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
